RhB-PBP10 (TFA): A Technical Guide to a Selective FPR2 Inhibitor
RhB-PBP10 (TFA): A Technical Guide to a Selective FPR2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor, plays a critical role in the innate immune response and inflammation. Its activation by a variety of ligands, including the synthetic peptide WKYMVm, triggers downstream signaling cascades that lead to cellular responses such as calcium mobilization, chemotaxis, and the production of reactive oxygen species. The study of FPR2-mediated pathways has been greatly facilitated by the development of selective inhibitors. This technical guide provides an in-depth overview of RhB-PBP10 (TFA), a potent and selective peptide inhibitor of FPR2, for use in research and drug development.
RhB-PBP10 is a 10-amino acid peptide (QRLFQVKGRR) conjugated at its N-terminus to rhodamine B. Its mechanism of action involves binding to phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling phospholipid, thereby interfering with actin filament dynamics and ultimately blocking FPR2 signaling. A key advantage of RhB-PBP10 is its selectivity for FPR2 over the closely related Formyl Peptide Receptor 1 (FPR1), making it an invaluable tool for dissecting the specific roles of these two receptors in various physiological and pathological processes.
Quantitative Data
The following table summarizes the key quantitative parameters of RhB-PBP10 (TFA) activity. While a formal IC50 value for the inhibition of FPR2 is not extensively reported in the literature, a well-documented effective concentration for inhibiting FPR2-mediated cellular responses is provided.
| Parameter | Value | Cell Type | Assay | Notes |
| Effective Inhibitory Concentration | 1 µM | Human Neutrophils | Intracellular Calcium Mobilization | Completely inhibits the calcium response induced by the FPR2-specific agonist WKYMVm.[1] |
| Selectivity | Selective for FPR2 over FPR1 | Human Neutrophils | Intracellular Calcium Mobilization | At 1 µM, RhB-PBP10 shows no inhibitory effect on the calcium response induced by the FPR1-specific agonist fMLF.[2][3] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
FPR2 Signaling Pathway
This diagram illustrates the key signaling events downstream of FPR2 activation and the point of inhibition by RhB-PBP10.
Caption: FPR2 signaling cascade and the inhibitory action of RhB-PBP10.
Experimental Workflow: Inhibition of Calcium Mobilization
This diagram outlines the steps for assessing the inhibitory effect of RhB-PBP10 on FPR2-mediated calcium flux.
Caption: Workflow for Calcium Mobilization Assay with RhB-PBP10.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium flux in human neutrophils in response to FPR2 activation and its inhibition by RhB-PBP10.
Materials:
-
Human neutrophils isolated from peripheral blood
-
HBSS (Hank's Balanced Salt Solution) with and without Ca²⁺ and Mg²⁺
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
RhB-PBP10 (TFA)
-
WKYMVm (FPR2 agonist)
-
fMLF (FPR1 agonist)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with excitation at ~488 nm and emission at ~525 nm
Procedure:
-
Cell Preparation:
-
Isolate human neutrophils from fresh peripheral blood using a standard method such as Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated neutrophils in HBSS without Ca²⁺ and Mg²⁺ at a concentration of 1 x 10⁷ cells/mL.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM in DMSO to make a 1 mM stock solution.
-
For loading, dilute the Fluo-4 AM stock solution in HBSS without Ca²⁺ and Mg²⁺ to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
-
Incubate the neutrophil suspension with an equal volume of the Fluo-4 AM loading solution for 30-45 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS without Ca²⁺ and Mg²⁺ to remove extracellular dye.
-
Resuspend the Fluo-4 loaded neutrophils in HBSS with Ca²⁺ and Mg²⁺ to a final concentration of 2 x 10⁶ cells/mL.
-
-
Assay Performance:
-
Pipette 100 µL of the cell suspension into each well of a 96-well black, clear-bottom microplate.
-
Prepare a 2X stock solution of RhB-PBP10 (TFA) in HBSS with Ca²⁺ and Mg²⁺. For a final concentration of 1 µM, the 2X stock should be 2 µM. Prepare a vehicle control (HBSS with the same final concentration of TFA, if applicable).
-
Add 50 µL of the 2X RhB-PBP10 (TFA) solution or vehicle to the appropriate wells and incubate for 10-15 minutes at 37°C.
-
Prepare 4X stock solutions of WKYMVm (e.g., 40 nM for a final concentration of 10 nM) and fMLF (e.g., 40 nM for a final concentration of 10 nM) in HBSS with Ca²⁺ and Mg²⁺.
-
Place the microplate in the fluorescence plate reader and record a baseline fluorescence reading for 30-60 seconds.
-
Add 50 µL of the 4X agonist solution (WKYMVm or fMLF) to the wells to initiate the reaction.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 3-5 minutes.
-
-
Data Analysis:
-
The change in intracellular calcium is represented by the change in fluorescence intensity over time.
-
Determine the peak fluorescence intensity for each well.
-
Calculate the percentage of inhibition by RhB-PBP10 (TFA) using the following formula: % Inhibition = [1 - (Peak Fluorescence_inhibitor - Baseline_inhibitor) / (Peak Fluorescence_vehicle - Baseline_vehicle)] x 100
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes how to assess the effect of RhB-PBP10 on the chemotactic migration of neutrophils towards an FPR2 agonist.
Materials:
-
Human neutrophils
-
RPMI 1640 medium with 0.5% BSA
-
RhB-PBP10 (TFA)
-
WKYMVm
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Preparation:
-
Isolate human neutrophils as described in the calcium mobilization assay protocol.
-
Resuspend the neutrophils in RPMI 1640 with 0.5% BSA at a concentration of 1-2 x 10⁶ cells/mL.
-
Prepare various concentrations of RhB-PBP10 (TFA) (e.g., 0.1, 1, 10 µM) in the neutrophil suspension and incubate for 15 minutes at 37°C. Include a vehicle control.
-
Prepare the chemoattractant solution by dissolving WKYMVm in RPMI 1640 with 0.5% BSA at an optimal concentration (e.g., 10 nM). Use medium alone as a negative control.
-
-
Assay Assembly and Incubation:
-
Add the chemoattractant solution (WKYMVm) or negative control medium to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Carefully add the pre-incubated neutrophil suspension (with or without RhB-PBP10) to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.
-
-
Cell Staining and Quantification:
-
After incubation, remove the membrane from the chamber.
-
Wipe the upper side of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the membrane in methanol for 1 minute.
-
Stain the migrated cells on the lower side of the membrane using a staining solution like Diff-Quik.
-
Wash the membrane in distilled water and allow it to air dry.
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields (HPF) for each condition.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per HPF for each condition.
-
Express the data as a percentage of the migration observed with the chemoattractant alone (vehicle control).
-
Determine the dose-dependent inhibitory effect of RhB-PBP10 on neutrophil chemotaxis.
-
Western Blot for ERK1/2 Phosphorylation
This protocol outlines the detection of phosphorylated ERK1/2 in neutrophils following FPR2 stimulation and inhibition by RhB-PBP10.
Materials:
-
Human neutrophils
-
RPMI 1640 medium
-
RhB-PBP10 (TFA)
-
WKYMVm
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Isolate human neutrophils and resuspend them in RPMI 1640 at 5 x 10⁶ cells/mL.
-
Pre-incubate the cells with RhB-PBP10 (TFA) (e.g., 1 µM) or vehicle for 15 minutes at 37°C.
-
Stimulate the cells with WKYMVm (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 20 minutes) to determine the peak of ERK phosphorylation. A 5-minute stimulation is often a good starting point.
-
To stop the stimulation, immediately place the cell suspension on ice and centrifuge at 4°C.
-
Aspirate the supernatant and lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (for Total ERK):
-
After imaging for phospho-ERK, the membrane can be stripped of antibodies using a stripping buffer.
-
After stripping, block the membrane again and probe with the primary antibody against total-ERK1/2.
-
Follow the same steps for secondary antibody incubation, washing, and detection.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total-ERK1/2 using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each sample.
-
Compare the normalized phospho-ERK1/2 levels in RhB-PBP10-treated samples to the vehicle-treated controls to determine the extent of inhibition.
-
Conclusion
RhB-PBP10 (TFA) is a valuable and highly selective tool for investigating the role of FPR2 in various biological systems. Its ability to potently inhibit FPR2-mediated signaling without affecting FPR1 allows for precise dissection of their respective pathways. The detailed protocols and data presented in this technical guide provide researchers with the necessary information to effectively utilize RhB-PBP10 (TFA) in their studies of inflammation, immunology, and drug discovery.
References
- 1. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 3. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
